N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide
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Overview
Description
N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide is a chemical compound with the molecular formula C18H19N5OS and a molecular weight of 353.449 g/mol . This compound is known for its unique structure, which includes a tetrazole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide typically involves the reaction of N-isopropyl-N-phenylacetamide with 1-phenyl-1H-tetrazole-5-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted tetrazole derivatives .
Scientific Research Applications
N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2-[(1-(3-methylphenyl)-1H-tetraazol-5-yl)thio]-N-phenylacetamide
- N-(4-isopropyl-phenyl)-2-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-acetamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide
Uniqueness
N-isopropyl-N-phenyl-2-[(1-phenyl-1H-tetraazol-5-yl)thio]acetamide is unique due to its specific substitution pattern and the presence of both isopropyl and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H19N5OS |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-phenyl-2-(1-phenyltetrazol-5-yl)sulfanyl-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H19N5OS/c1-14(2)22(15-9-5-3-6-10-15)17(24)13-25-18-19-20-21-23(18)16-11-7-4-8-12-16/h3-12,14H,13H2,1-2H3 |
InChI Key |
DMXYHIJCHIMLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
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